molecular formula C26H26FNO4 B11385761 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)propanamide

Cat. No.: B11385761
M. Wt: 435.5 g/mol
InChI Key: HUIYDGKLISDZBU-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromen core with a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of the Tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Attachment of the Fluorophenyl Moiety: This step involves the coupling of the fluorophenyl group to the furochromen core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the furochromen core, leading to the formation of alcohols.

    Substitution: The fluorophenyl moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure could also make it useful in the design of new catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The furochromen core and fluorophenyl moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: This compound shares the furochromen core but lacks the fluorophenyl moiety and propanamide group.

    3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}METHANOL: This compound also shares the furochromen core but has a hydroxyl group instead of the propanamide group.

Uniqueness

The uniqueness of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26FNO4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C26H26FNO4/c1-15-18(9-10-24(29)28-13-16-5-7-17(27)8-6-16)25(30)32-23-12-22-20(11-19(15)23)21(14-31-22)26(2,3)4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,28,29)

InChI Key

HUIYDGKLISDZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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